4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro, ethoxyphenyl, fluoro, and methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with guanidine hydrochloride under acidic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-methoxyphenyl)-5-fluoro-6-methylpyrimidine
- 4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-ethylpyrimidine
- 4-Chloro-2-(4-ethoxyphenyl)-5-chloro-6-methylpyrimidine
Uniqueness
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H12ClFN2O |
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Molecular Weight |
266.70 g/mol |
IUPAC Name |
4-chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C13H12ClFN2O/c1-3-18-10-6-4-9(5-7-10)13-16-8(2)11(15)12(14)17-13/h4-7H,3H2,1-2H3 |
InChI Key |
OGGYBKRSNDULBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)C |
Origin of Product |
United States |
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